2-Fluoro-6-methoxy-4-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRQRBUHROWLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450360 | |
| Record name | 2-Fluoro-6-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-46-0 | |
| Record name | 2-Fluoro-6-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-6-methoxy-4-methylaniline CAS 217314-46-0 properties
An In-Depth Technical Guide to 2-Fluoro-6-methoxy-4-methylaniline (CAS 217314-46-0)[1]
Abstract this compound (CAS 217314-46-0) is a specialized trisubstituted aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a methyl handle—imparts distinct electronic and steric properties to the aromatic ring. These features make it a valuable scaffold for optimizing the metabolic stability and binding affinity of bioactive molecules, particularly in the development of kinase inhibitors and herbicide active ingredients. This guide details its physicochemical properties, synthetic methodologies, reactivity profiles, and safety protocols.
Chemical Identity & Structural Analysis[2][3][4]
The compound is an aniline derivative characterized by a "push-pull" electronic system modulated by the ortho-fluoro and ortho-methoxy substituents.
| Property | Detail |
| CAS Number | 217314-46-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol |
| SMILES | Cc1cc(F)c(N)c(OC)c1 |
| InChI Key | DSHMBLZRIRPXEW-UHFFFAOYSA-N |
Structural Insights:
-
Electronic Effects: The fluorine atom at position 2 exerts a strong inductive withdrawing effect (-I), lowering the pKa of the aniline nitrogen compared to unsubstituted aniline. Conversely, the methoxy group at position 6 acts as a resonance donor (+R), though its steric bulk may twist the amino group slightly out of planarity.
-
Metabolic Stability: The fluorine substituent blocks a key site of metabolic oxidation (P450-mediated hydroxylation), a common strategy in medicinal chemistry to extend the half-life of drug candidates.
-
Steric Environment: The 2,6-disubstitution pattern creates a sterically crowded environment around the amino group, which can influence the kinetics of nucleophilic attacks (e.g., amide coupling) and improve selectivity in downstream reactions.
Physicochemical Properties[2][3][4][5][6][7][8]
Note: Experimental values for this specific isomer are sparse in open literature.[2][3][4] The data below represents high-confidence predicted values based on structure-activity relationship (SAR) models of similar trisubstituted anilines.
| Property | Value (Predicted/Typical) | Context |
| Appearance | Off-white to pale brown solid/oil | Anilines oxidize readily upon air exposure. |
| Melting Point | 35–45 °C | Low-melting solid due to asymmetry. |
| Boiling Point | 235–245 °C (at 760 mmHg) | High boiling point typical of polar aromatics. |
| Density | 1.15 ± 0.05 g/cm³ | Denser than water due to fluorination. |
| pKa (Conjugate Acid) | ~3.2 – 3.8 | Less basic than aniline (pKa 4.6) due to F-withdrawal. |
| LogP | 1.9 – 2.1 | Moderate lipophilicity; suitable for CNS drug scaffolds. |
| Solubility | DMSO, Methanol, DCM | Low water solubility; soluble in organic solvents. |
Synthesis & Manufacturing
While direct isolation recipes are proprietary, the most chemically robust route for synthesizing CAS 217314-46-0 involves a Nucleophilic Aromatic Substitution (SₙAr) strategy starting from a difluoro-nitro precursor. This method ensures high regioselectivity.
Proposed Synthetic Route (SₙAr Strategy)
-
Nitration: Nitration of 3,5-difluorotoluene yields 2,6-difluoro-4-methylnitrobenzene . The methyl group directs ortho, and the fluorines direct ortho/para, favoring the position between the two fluorines.
-
Methoxylation (SₙAr): Reaction with sodium methoxide (NaOMe) in methanol. The nitro group activates the ring for nucleophilic attack. The methoxide displaces one fluorine atom.
-
Critical Control: Stoichiometry must be controlled to prevent bis-substitution.
-
-
Reduction: The resulting 2-fluoro-6-methoxy-4-methylnitrobenzene is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or iron/acid reduction (Fe/NH₄Cl).
Caption: Figure 1. Proposed regioselective synthesis via nucleophilic aromatic substitution and reduction.
Reactivity & Functionalization[3]
As a nucleophilic aniline, CAS 217314-46-0 serves as a versatile building block. However, the flanking fluorine and methoxy groups reduce the nucleophilicity of the amine nitrogen, often requiring forcing conditions or highly reactive electrophiles.
Key Transformations:
-
Amide Coupling: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides. Used extensively in generating kinase inhibitor scaffolds.
-
Sandmeyer Reaction: Diazotization with NaNO₂/HCl allows conversion to a diazonium salt, which can be displaced by halides (Cl, Br, I) or cyano groups, enabling further diversification.
-
Heterocycle Formation: Condensation with isocyanates or isothiocyanates yields ureas or thioureas, precursors to benzimidazoles or quinazolines.
Caption: Figure 2. Functionalization pathways for medicinal chemistry applications.
Applications in Drug Development[3][5][6][9]
This specific aniline motif is highly relevant in Medicinal Chemistry for "Scaffold Hopping" and "Lead Optimization":
-
Kinase Inhibitors: The 2-fluoro-6-methoxy pattern mimics the substitution found in several FDA-approved kinase inhibitors (e.g., EGFR or VEGFR targeting agents). The fluorine atom can form intramolecular hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of enzymes.
-
Bioisosterism: The methoxy group serves as a hydrogen bond acceptor, while the methyl group fills hydrophobic pockets. The combination is often used to replace larger, more lipophilic groups to improve solubility without sacrificing potency.
-
Agrochemicals: Fluorinated anilines are key intermediates in the synthesis of next-generation herbicides, where metabolic stability in plants and soil is required.
Handling, Safety & Analytics
Safety Profile (GHS Classification):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled. Like most anilines, it carries a risk of Methemoglobinemia (interference with oxygen transport in blood).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
PPE: Handle only in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.
Analytical Characterization:
-
¹H NMR (DMSO-d₆):
-
Amino protons (-NH₂): Broad singlet, δ ~4.5–5.0 ppm.
-
Aromatic protons: Two doublets or a multiplet (coupling with F) around δ 6.3–6.6 ppm.
-
Methoxy (-OCH₃): Singlet, δ ~3.7–3.8 ppm.
-
Methyl (-CH₃): Singlet, δ ~2.1–2.2 ppm.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive (store in amber vials).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43438081, 2-[(2-Fluorophenyl)methoxy]-6-methylaniline. (Note: Isomer distinction is critical; general aniline properties derived from class data). Link
-
Sigma-Aldrich (2024). Safety Data Sheet for Fluorinated Anilines. (General safety protocols for fluoro-methyl-anilines). Link
-
ChemicalBook (2024). this compound Properties and Supplier Data. Link
-
BenchChem (2025). Technical Guide to Fluoro-Methoxy-Anilines in Synthesis. Link
Sources
A Senior Application Scientist's Guide to High-Purity 2-Fluoro-6-methoxy-4-methylaniline: Synthesis, Quality Control, and Procurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Fluoro-6-methoxy-4-methylaniline, a key building block in modern medicinal chemistry. We will explore its synthesis, rigorous quality control protocols, applications in drug discovery, and considerations for sourcing and procurement.
Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery
This compound is a substituted aniline that has garnered interest in pharmaceutical research. The unique arrangement of its functional groups—a fluorine atom, a methoxy group, and a methyl group on the aniline scaffold—provides a valuable combination of steric and electronic properties.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility, which are critical parameters in drug design.[3] This makes this compound and its derivatives valuable intermediates in the synthesis of complex, biologically active molecules.
Synthesis and Purification: Ensuring High Purity
The synthesis of high-purity this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification. A common synthetic approach involves the reduction of a nitro-group precursor.
Illustrative Synthetic Pathway
A plausible synthetic route starts from a commercially available precursor, such as 4-fluoro-2-methoxyaniline.[4] The synthesis can be conceptually broken down into key transformations, although the exact sequence may vary. A related compound's synthesis involves N-methylation of a similar aniline precursor.[5]
Step-by-Step Generalized Protocol for a Related Compound (N-methylation):
-
Dissolution: Dissolve 4-Fluoro-2-methoxyaniline and potassium hydroxide in methanol at room temperature in a round-bottom flask.
-
Reagent Preparation: In a separate flask, reflux methanol and paraformaldehyde at 85°C until the paraformaldehyde is completely dissolved.
-
Reaction: Add the aniline solution to the paraformaldehyde solution and reflux at 85°C for 2 hours.
-
Reduction: Cool the reaction mixture to 0°C and slowly add sodium borohydride.
-
Final Reflux: Reflux the mixture again at 85°C for 1 hour.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate multiple times.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography to yield the final N-methylated product.[5]
Purification Strategies for High-Purity Anilines
Achieving high purity (>98%) is critical for applications in drug development. Common impurities in aniline synthesis include starting materials, over-alkylated byproducts, and colored oxidation products.[6]
| Purification Method | Target Impurities | Rationale & Considerations |
| Vacuum Distillation | High-boiling impurities, colored polymers, non-volatile salts. | Highly effective for removing non-volatile materials. However, it is not suitable for separating compounds with similar boiling points.[6] |
| Column Chromatography | Starting materials, closely related byproducts. | Offers high-resolution separation for complex mixtures but can be time-consuming and solvent-intensive.[6] |
| Recrystallization | Impurities with different solubility profiles. | Can yield very pure crystalline material. The main challenge is identifying a suitable solvent system that maximizes yield.[6] |
| Acid-Base Extraction | Neutral and basic/acidic impurities. | Effective for removing impurities with different acid-base properties. Its effectiveness is limited if impurities have similar pKa values.[6] |
Quality Control and Analytical Characterization
A self-validating system of analytical techniques is essential to confirm the identity, purity, and integrity of this compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure and is used to confirm the identity of the compound.
-
Mass Spectrometry (MS): Determines the molecular weight and can be used to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity by separating the main compound from any impurities.
-
Gas Chromatography (GC): An alternative method for purity assessment, particularly for volatile compounds.[7]
-
Titration: Can be used to determine the assay of the aniline.[8]
The workflow for quality control is a critical process to ensure the final product meets the required specifications.
Caption: Quality Control Workflow for High-Purity Anilines.
Applications in Drug Discovery
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural motifs are found in molecules targeting a range of biological pathways. For instance, related fluoro-anilines are used in the synthesis of kinase inhibitors for oncology. The well-known EGFR inhibitor Gefitinib, used in the treatment of non-small-cell lung cancer, incorporates a 3-chloro-4-fluoroaniline moiety, highlighting the importance of halogenated anilines in this class of drugs.[9]
The specific substitution pattern of this compound makes it a candidate for creating novel compounds with tailored pharmacological profiles.
The following diagram illustrates a simplified representation of how a kinase inhibitor, potentially derived from a fluoro-aniline building block, functions.
Caption: Mechanism of Kinase Inhibition.
Suppliers and Price Considerations
The availability and pricing of high-purity this compound can vary based on several factors. It is crucial for researchers to source this compound from reputable suppliers who can provide comprehensive analytical data to support the claimed purity.
Potential Suppliers
While real-time pricing is dynamic, the following companies are established suppliers of fine chemicals and research compounds, and may list this compound or structurally similar compounds in their catalogs:
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | A major global supplier of a vast range of chemicals, including numerous substituted anilines.[10][11][12] | |
| Thermo Fisher Scientific | Offers a wide portfolio of chemicals under brands like Acros Organics and Alfa Aesar.[7] | |
| TCI America | A well-regarded supplier of organic reagents for research and development.[13] | |
| Chem-Impex International | Specializes in providing building blocks for pharmaceutical and agrochemical research.[8] | |
| BLD Pharm | A supplier of a wide range of research chemicals and building blocks.[14] | |
| Hyma Synthesis Pvt. Ltd. | Focuses on custom synthesis and specialty chemicals.[15] |
Note: The listing of a supplier does not constitute an endorsement. Researchers should conduct their own due diligence.
Factors Influencing Price
-
Purity: The price increases significantly with higher purity levels (e.g., >99% vs. 98%). The additional purification steps required contribute to the higher cost.
-
Scale: The cost per gram typically decreases as the quantity purchased increases (e.g., bulk orders vs. research quantities).
-
Synthesis Complexity: The number of steps and the cost of raw materials in the synthetic route directly impact the final price.
-
Analytical Certification: Batches that come with extensive analytical documentation (e.g., NMR, HPLC, MS data) may be priced higher.
-
Supplier: Prices can vary between different suppliers based on their production costs, quality control standards, and business models.
For accurate pricing, it is recommended to request quotes directly from the suppliers for the desired quantity and purity.
Conclusion
High-purity this compound is a valuable intermediate for drug discovery professionals. A thorough understanding of its synthesis, the methods for ensuring its purity, and the factors influencing its procurement are essential for its effective use in research and development. By partnering with reliable suppliers and implementing rigorous quality control, researchers can confidently incorporate this building block into their synthetic strategies to develop novel therapeutic agents.
References
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PubChem. 2-Fluoro-4-methylaniline. [Link]
-
Colorado State University. Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]
-
Dana Bioscience. 2-Fluoro-6-iodo-4-methylaniline 100mg. [Link]
-
PubChem. 2-[(2-Fluorophenyl)methoxy]-6-methylaniline. [Link]
-
European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PubChem. 2-Methoxy-6-methylaniline. [Link]
-
Drug Hunter. Medicinal Chemistry. [Link]
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Methodological & Application
Application Note: A Guided Three-Step Synthesis of 2-Fluoro-6-methoxy-4-methylaniline from 2,6-Difluorotoluene
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 2-Fluoro-6-methoxy-4-methylaniline, a valuable substituted aniline building block for pharmaceutical and materials science research. Substituted anilines are critical precursors in the development of a wide range of functional molecules.[1][2] The described three-step synthetic pathway, commencing from the readily available starting material 2,6-difluorotoluene, is designed for robustness and scalability. This document offers detailed experimental protocols, mechanistic insights, and practical guidance to empower researchers in drug development and chemical synthesis to confidently replicate and adapt this process.
Strategic Overview of the Synthesis
The transformation of 2,6-difluorotoluene into this compound is efficiently achieved through a three-step sequence involving:
-
Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring. This is a crucial activating step, rendering the ring sufficiently electron-deficient for the subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of a fluoride ion by a methoxide nucleophile. The presence of the strongly electron-withdrawing nitro group facilitates this key bond-forming reaction.[3]
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target primary aniline via catalytic hydrogenation, a clean and high-yielding transformation.[4][5]
The entire workflow is depicted below, providing a clear roadmap from the starting material to the final product.
Figure 1: High-level overview of the synthetic pathway.
Detailed Experimental Protocols & Mechanistic Discussion
Step 1: Electrophilic Nitration of 2,6-Difluorotoluene
Principle & Rationale: This reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7] The methyl group of toluene is an activating, ortho-para directing group, making the ring more reactive than benzene.[8] While the fluorine atoms are deactivating, they also act as ortho-para directors. The nitration is expected to occur at the 4-position (para to the methyl group), which is sterically the most accessible position and electronically favored.
Figure 2: Generation of the nitronium electrophile.
Protocol:
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
To the flask, add 2,6-difluorotoluene (1.0 eq).
-
Prepare a nitrating mixture by slowly and carefully adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred toluene derivative via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-difluoro-4-nitrotoluene, which can be purified by column chromatography or recrystallization.
Safety: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The nitration reaction is highly exothermic and must be cooled effectively.
Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide
Principle & Rationale: This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The nitro group at the 4-position strongly withdraws electron density from the ring, particularly at the ortho and para positions.[3][9] This activation allows a nucleophile, in this case, methoxide (CH₃O⁻), to attack the carbon bearing a fluorine atom (a good leaving group in SNAr reactions)[10]. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex before the fluoride ion is eliminated to restore aromaticity.[11]
Figure 3: Key steps in the SNAr methoxylation reaction.
Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,6-difluoro-4-nitrotoluene (1.0 eq) in anhydrous methanol (MeOH).
-
To this solution, add sodium methoxide (1.1-1.2 eq), either as a solid or as a solution in methanol. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude 2-fluoro-6-methoxy-4-nitrotoluene, which can be purified by silica gel chromatography.
Step 3: Catalytic Hydrogenation to this compound
Principle & Rationale: The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation.[4] In this process, the nitro compound, dissolved in a suitable solvent, is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, selectively reducing the nitro group without affecting the other functional groups on the aromatic ring.[12]
Protocol:
-
To a hydrogenation flask, add 2-fluoro-6-methoxy-4-nitrotoluene (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd).
-
Seal the flask and purge the system several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely. Keep it wet with the solvent during filtration.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound. The product is often of high purity, but can be further purified by column chromatography or distillation if necessary.
Summary of Compounds and Expected Data
| Compound | Structure | MW ( g/mol ) | Expected Yield | Appearance |
| 2,6-Difluorotoluene | c1(C)c(F)cccc1F | 128.12 | - | Colorless Liquid |
| 2,6-Difluoro-4-nitrotoluene | c1(C)c(F)cc(c(F)c1)[O-] | 173.12 | 85-95% | Pale Yellow Solid |
| 2-Fluoro-6-methoxy-4-nitrotoluene | c1(C)c(OC)cc(c(F)c1)[O-] | 185.14 | 80-90% | Yellow Solid |
| This compound | c1(C)c(OC)cc(N)c(F)c1 | 155.16 | 90-98% | Off-white to pale brown solid or oil |
Troubleshooting and Optimization
-
Low Yield in Nitration: Ensure the reaction temperature is kept low (0-5 °C) during the addition of the nitrating mixture to prevent over-nitration or side reactions. Inadequate cooling can lead to decomposition.
-
Incomplete SNAr Reaction: Ensure anhydrous conditions, as water can consume the sodium methoxide. If the reaction stalls, a slight excess of sodium methoxide or an extended reaction time at reflux may be necessary.
-
Catalyst Inactivation during Hydrogenation: The presence of impurities (e.g., sulfur-containing compounds) can poison the Pd/C catalyst. Ensure the nitro-intermediate is sufficiently pure. If the reaction is slow, increasing the catalyst loading or hydrogen pressure can be effective.
References
-
Vertex AI Search Result[4][12] Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Vertex AI Search Result[5] Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]
-
Vertex AI Search Result[6] Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto Scarborough. Available at: [Link]
-
Vertex AI Search Result[13][14] Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Chegg. Available at: [Link]
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Vertex AI Search Result[8] Nitration Of Toluene-Mechanism And Examples. Master Chemistry. Available at: [Link]
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Vertex AI Search Result[1] Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
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Vertex AI Search Result[7] Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Vertex AI Search Result[3][11] In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. Available at: [Link]
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Vertex AI Search Result[9] Nucleophilic Aromatic Substitution. Catalyst Education. Available at: [Link]
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Vertex AI Search Result[10] Nucleophilic Aromatic Substitution. YouTube (Professor Dave Explains). Available at: [Link]
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- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. homework.study.com [homework.study.com]
- 14. chegg.com [chegg.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-6-methoxy-4-methylaniline
Welcome to the technical support guide for the purification of 2-Fluoro-6-methoxy-4-methylaniline. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges with the purity of this compound, specifically concerning the removal of regioisomeric impurities. This guide provides in-depth, experience-based answers to common questions, detailed experimental protocols, and troubleshooting advice to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities in my sample of this compound?
A: The identity of regioisomeric impurities is almost always a direct consequence of the synthetic route used. A common pathway to substituted anilines involves the nitration of a substituted benzene ring, followed by the reduction of the nitro group[1].
For this compound, a plausible synthesis starts from 3-fluoro-5-methylanisole. Nitration of this precursor is the critical step where isomers are generated. The directing effects of the fluoro, methoxy, and methyl groups will lead to a mixture of nitro-aromatic compounds. Subsequent reduction converts these nitro isomers into the corresponding aniline isomers.
Based on the directing effects of the substituents (methoxy is a strong ortho-, para-director; fluoro is a weak ortho-, para-director; methyl is a weak ortho-, para-director), the most probable regioisomeric impurities are:
-
4-Fluoro-2-methoxy-6-methylaniline: Often the major byproduct due to nitration at the position para to the methoxy group.
-
2-Fluoro-4-methoxy-6-methylaniline: A possible, though likely minor, impurity.
It is crucial to analyze your crude material using techniques like GC-MS or LC-MS to confirm the identity and relative abundance of these impurities before selecting a purification strategy.
Q2: How can I effectively detect and quantify these aniline isomers?
A: Accurate detection is the foundation of any purification workflow. Due to the similar nature of these isomers, a high-resolution analytical technique is required.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for initial assessment and for monitoring purification processes like column chromatography[2][3]. Use silica gel plates (e.g., Silica Gel 60 F254) and a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate. The different isomers will likely have slightly different Rf values. Adding a small amount of triethylamine (~0.5-1%) to the eluent can reduce the "streaking" or tailing of the basic aniline spots on the acidic silica gel[3].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) typically provides excellent separation of aniline isomers[4]. This allows for precise determination of the purity percentage.
-
Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD) or coupled with a mass spectrometer (GC-MS), is also highly effective for separating and identifying volatile aniline derivatives[5][6].
Q3: My compound is a solid. What is the best first approach for purification?
A: If your crude this compound is a solid, recrystallization should always be your first choice. It is a cost-effective and scalable technique capable of yielding very high-purity material if the impurity profile is favorable[7][8].
The principle relies on the solubility differences between your target compound and its impurities in a chosen solvent[8]. The ideal solvent will dissolve your compound completely at an elevated temperature but poorly at a low temperature, while the impurities remain in solution upon cooling.
A common alternative for basic compounds like anilines is to form a salt, recrystallize the salt, and then neutralize it to recover the purified free base[9][10][11][12]. For instance, dissolving the crude mixture in a solvent like ethyl acetate and adding a solution of HCl in diethyl ether can precipitate the anilinium chloride salt, which can then be recrystallized[12].
See the Protocols section for a detailed guide on solvent screening and recrystallization.
Q4: Recrystallization isn't working. When and how should I use column chromatography?
A: You should move to column chromatography when recrystallization fails to provide the desired purity, or if your crude product is an oil. Flash column chromatography is a powerful technique for separating compounds with small differences in polarity[13].
Key Considerations for Aniline Separation:
-
Stationary Phase: Standard silica gel is the most common choice. However, because anilines are basic, they can interact strongly with the acidic silica, leading to tailing and poor separation[3].
-
Mobile Phase Modifier: To counteract tailing, it is standard practice to add a small amount of a basic modifier, like triethylamine (0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel.
-
Solvent System (Eluent): The choice of eluent is critical. Start by developing a solvent system using TLC that gives a good separation between the spots (a ΔRf of >0.2 is ideal) and an Rf value for your target compound of ~0.3-0.4. A gradient elution (gradually increasing the polarity of the eluent) often provides better separation than an isocratic (constant polarity) elution.
A detailed protocol for flash column chromatography is provided in the Protocols section.
Q5: My impurities are still co-eluting. Are there any advanced separation techniques?
A: When standard methods are insufficient, you may need to employ more advanced or creative strategies:
-
Preparative HPLC (Prep-HPLC): This is essentially a scaled-up version of analytical HPLC. It offers the highest resolution but is more expensive and time-consuming, typically reserved for high-value materials or when only small quantities are needed.
-
Derivatization: This chemical strategy involves converting the aniline mixture into a different functional group that may be easier to separate. After separation, the derivative is converted back to the aniline. A common example is acetylation:
-
React the crude aniline mixture with acetic anhydride to form the corresponding acetanilides.
-
These acetanilides are often crystalline and less polar than the anilines, making them excellent candidates for separation by recrystallization or chromatography.
-
After isolating the pure acetanilide derivative, hydrolyze the amide bond using acidic or basic conditions to regenerate the pure this compound.
-
Workflow & Troubleshooting
Purification Strategy Selection
The following diagram outlines a logical workflow for tackling the purification of this compound.
Caption: Logical workflow for purification strategy selection.
Detailed Experimental Protocols
Protocol 1: Recrystallization via Solvent Screening
This protocol details how to find a suitable solvent system for purifying your compound.
Objective: To identify a single or binary solvent system for recrystallization.
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude, solid material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, vortexing after each drop. Note the solubility at room temperature. An ideal solvent will NOT dissolve the compound at this stage.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: Observe if crystals form. The best solvent is one that dissolves the compound when hot but results in the formation of a large quantity of high-quality crystals upon cooling.
-
Binary Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in) at an elevated temperature. Then, add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
Data Summary Table:
| Solvent | Solubility (25°C) | Solubility (Heated) | Crystal Formation on Cooling |
| Isopropanol | Sparingly soluble | Soluble | Good, crystalline solid |
| Toluene | Insoluble | Sparingly soluble | No dissolution |
| Heptane | Insoluble | Insoluble | N/A |
| Ethyl Acetate | Soluble | Very Soluble | Oiled out, no crystals |
| H₂O | Insoluble | Insoluble | N/A |
This is an example table; you must generate your own data.
Protocol 2: Flash Column Chromatography
Objective: To separate this compound from its regioisomers using silica gel chromatography.
Procedure:
-
TLC Analysis: First, determine the optimal eluent using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Add ~1% triethylamine to the eluent mixture. Aim for an Rf of ~0.3-0.4 for the target compound.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use a silica-to-crude ratio of 50:1 to 100:1 by weight. Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes. It is often best to start with a less polar solvent mixture and gradually increase the polarity to elute the compounds.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Chromatography Parameters Table:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective choice for most separations. |
| Mobile Phase | Hexane/Ethyl Acetate + 1% Et₃N | Good polarity range; Et₃N minimizes peak tailing of the basic aniline.[3] |
| Loading Method | Dry Loading | Often results in better resolution and sharper bands compared to wet loading. |
| Detection | UV light (254 nm) on TLC plates | Aromatic anilines are UV-active, allowing for easy visualization. |
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
Google Patents. (1986). EP0193671A1 - Separation of aniline and p-fluoroaniline.
-
Google Patents. (1985). US4532352A - Separation of aniline and p-fluoroaniline.
-
University of California, Davis. (n.d.). Recrystallization and Crystallization.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
BenchChem. (2025). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.
-
PubChem. (n.d.). 4-Fluoroaniline.
-
Google Patents. (1986). Separation process for para-fluoro-aniline.
-
Chemistry LibreTexts. (2023). Recrystallization.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound.
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
-
Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Solid Phase Extraction Using a Cigarette Filter as a Sorbent.
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
-
ACS Publications. (1981). Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography.
-
ChemHelpASAP. (2020). Synthesis of anilines.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0193671A1 - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 11. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Strategic Structure Elucidation: C-F Coupling Constants in 13C NMR of Fluorinated Anilines
Executive Summary
The "Product": Diagnostic
In the high-stakes environment of pharmaceutical development, fluorinated anilines are ubiquitous scaffolds, prized for their metabolic stability and lipophilicity. However, distinguishing regioisomers (ortho-, meta-, para-) during synthesis scale-up is a frequent bottleneck. While
This guide establishes C-F Coupling Constant Analysis as the superior methodology for structural verification. Unlike chemical shift analysis, which is solvent-dependent and prone to ambiguity,
Mechanistic Insight: The Fermi Contact
To interpret these spectra, one must understand the causality. The magnitude of the spin-spin coupling constant (
-
Causality: The interaction depends on the electron density at the nucleus. Since
-orbitals have non-zero density at the nucleus (unlike or orbitals), the coupling magnitude is directly proportional to the -character of the bonding orbitals. -
The "Product" Advantage: This physical constraint means
values are highly predictable and structurally specific, unlike chemical shifts which are influenced by magnetic anisotropy and solvent effects.
Comparative Analysis: J-Coupling vs. Alternatives
Table 1: Diagnostic Power Comparison
| Feature | Method A: Chemical Shift ( | Method B: |
| Primary Metric | Electronic environment (ppm) | Through-bond spin interaction (Hz) |
| Solvent Sensitivity | High (can shift >2 ppm) | Low (typically varies <1-2 Hz) |
| Isomer Specificity | Low (o/m/p regions overlap) | High (Distinct splitting patterns) |
| Quaternary Carbon Detection | Difficult (long relaxation) | Enhanced (Split signals are easier to identify than low-intensity singlets) |
| False Positives | Common with impurities | Rare (requires specific F-connection) |
Reference Data: The Fluorinated Aniline Fingerprint
The following values represent the standard ranges for fluorinated anilines. Note that the amino group (
Table 2: Typical Values (Hz) in Fluorinated Anilines
| Coupling Type | Bond Distance | Magnitude Range (Hz) | Structural Insight |
| Direct (C-F) | 230 – 255 | Identifies the C-F carbon (ipso). | |
| Geminal (C-C-F) | 17 – 25 | Identifies ortho carbons. | |
| Vicinal (C-C-C-F) | 5 – 10 | Identifies meta carbons. | |
| Long-range | 1 – 4 | Identifies para carbons (often broadened). |
Isomer Differentiation Logic
-
Ortho-Fluoroaniline: The carbon bearing the amine (C1) will show a
(~18 Hz). -
Meta-Fluoroaniline: The carbon bearing the amine (C1) will show a
(~8 Hz). -
Para-Fluoroaniline: The carbon bearing the amine (C1) will show a
(~3 Hz), often appearing as a slightly broadened singlet or small doublet.
Experimental Protocol: High-Fidelity Acquisition
To reliably extract these coupling constants, standard "quick"
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve ~20-50 mg of analyte in 0.6 mL of CDCl
or DMSO-d . -
Note: DMSO-d
is preferred for polar anilines to prevent aggregation, which can broaden lines.
-
-
Instrument Setup:
-
Nucleus:
C (typically 100 MHz or higher).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Decoupling: Inverse Gated Decoupling (if quantitative integration is needed) or standard WALTZ-16 proton decoupling .
-
Critical: Do NOT use fluorine decoupling (
F-decoupled C) as this collapses the multiplets, destroying the diagnostic "Product" data.
-
-
Acquisition Parameters:
-
Spectral Width: 240 ppm (to capture C-F upfield/downfield effects).
-
Relaxation Delay (D1): Set to
3.0 seconds . -
Reasoning: Quaternary carbons (C-F and C-N) have long
relaxation times. A short D1 saturates these signals, making the splitting patterns (especially the low-intensity outer wings of the multiplet) invisible [1]. -
Scans (NS): Minimum 512 (dependent on concentration).
-
-
Processing:
-
Apply an exponential window function (LB = 1.0 - 2.0 Hz) to improve S/N, as splitting resolution is less critical than detecting the outer satellites of the large
doublet.
-
Visualization: Structural Assignment Workflow
The following diagram illustrates the logical decision tree for assigning a fluoroaniline isomer using the data from Table 2.
Figure 1: Decision tree for regioisomer assignment based on the magnitude of C-F coupling at the amine-bearing carbon.
References
-
ACD/Labs. (2008).[3] A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
-
Doddrell, D., et al. (1976).[4] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[4] Retrieved from [Link]
-
Bernhard, M., et al. (2023).[5] Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research. Retrieved from [Link]
-
Iowa State University. NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]
Sources
- 1. ekwan.github.io [ekwan.github.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acdlabs.com [acdlabs.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. westmont.edu [westmont.edu]
Comparative Mass Spectrometry Profiling: Distinguishing C8H10FNO Isomers
Focus: Fluorinated Phenylethanolamines vs. Methoxy-N-methylanilines
Executive Summary: The Isobaric Challenge
In drug discovery and forensic analysis, the molecular formula C8H10FNO (MW 155.17 Da) represents a classic "isobaric trap." It corresponds to two distinct chemical classes with vastly different biological implications:
-
Class A: Fluorinated Phenylethanolamines (e.g., 2-amino-1-(4-fluorophenyl)ethanol). These are bioactive monoamine analogs, often metabolites of fluorinated amphetamines or designer drugs.
-
Class B: Fluorinated Anisidines (e.g., 4-fluoro-2-methoxy-N-methylaniline).[1][2] These are typically synthetic intermediates, impurities, or degradation products found in pharmaceutical manufacturing.
The Problem: Standard low-resolution MS (single quadrupole) cannot distinguish these based on molecular ion alone. The Solution: This guide details the fragmentation "fingerprints" (EI and ESI-MS/MS) required to definitively identify these isomers, supported by mechanistic causality.
Structural Analysis & Fragmentation Mechanics
Class A: 2-amino-1-(4-fluorophenyl)ethanol
Structure: A secondary alcohol with a primary amine on the
Primary Fragmentation Pathway (EI-MS):
The dominant mechanism is
-
Diagnostic Ion (Base Peak): m/z 30 (
). This peak is overwhelmingly intense (often 100% relative abundance) and characteristic of primary amines with an unsubstituted -carbon. -
Secondary Ion: m/z 137 (
). Benzylic alcohols readily dehydrate, especially under thermal stress in the GC inlet.
Class B: 4-fluoro-2-methoxy-N-methylaniline
Structure: An aromatic ring with three substituents: Fluorine, Methoxy (-OCH3), and N-methyl (-NHCH3). Key Feature: A highly stable aromatic system that resists fragmentation compared to the aliphatic chain of Class A.
Primary Fragmentation Pathway (EI-MS):
The molecular ion (
-
Diagnostic Ion: m/z 140 (
). Loss of a methyl radical, likely from the methoxy group (forming a quinoid-like cation) or the N-methyl group. -
Secondary Ion: m/z 155 (Molecular Ion). Unlike Class A, the parent ion is prominent.
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent mechanistic pathways that allow for differentiation.
Figure 1: Divergent fragmentation trees for C8H10FNO isomers. Green path indicates the dominant alpha-cleavage for alcohols; Red path indicates radical loss for aromatic ethers.
Comparative Data: Mass Spectral Profiles
The following table summarizes the expected relative abundance (RA) of ions in Electron Ionization (70 eV).
| Parameter | Class A: Fluorophenylethanolamine | Class B: Fluoromethoxy-N-methylaniline | Distinction Logic |
| Base Peak (100%) | m/z 30 | m/z 155 or 140 | Class A explodes into small fragments; Class B remains intact. |
| Molecular Ion (m/z 155) | Weak (< 5%) or Absent | Strong (> 50%) | Aromatic stabilization in Class B preserves the |
| m/z 137 (M-18) | Moderate (10-30%) | Absent | Diagnostic for hydroxyl group (Water loss) in Class A. |
| m/z 140 (M-15) | Negligible | Strong (40-80%) | Diagnostic for methoxy/N-methyl groups in Class B. |
| m/z 109 | Present (Fluorobenzyl cation) | Varies | Less diagnostic due to overlap. |
Expert Insight: If you observe a spectrum with a massive peak at m/z 30 and almost no molecular ion, you are dealing with the ethanolamine (Class A) . If you see a strong molecular ion at 155 and a loss of 15, it is the aniline derivative (Class B) .
Experimental Protocols
Protocol 1: GC-MS Differentiation (The Gold Standard)
Objective: To enhance the stability of Class A and confirm the presence of the -OH group via derivatization.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Derivatization (Crucial Step):
-
Result Interpretation:
-
Class A (Alcohol + Amine): Adds two TMS groups (+144 Da). New MW = 299.
-
Class B (Sec-Amine only): Adds one TMS group (+72 Da) to the N-methyl amine. New MW = 227.
-
Note: The methoxy group in Class B is inert to BSTFA. This mass shift definitively separates the two classes.
-
Protocol 2: ESI-LC-MS/MS (For Biological Matrices)
Objective: Isomer differentiation in aqueous/biological samples where GC is not suitable.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Transition Monitoring (MRM):
-
Class A: Parent 156 (
) 138 (Loss of water, ). Collision Energy: 10-15 eV. -
Class B: Parent 156 (
) 125 (Loss of methylamine radical? Rare) or 141 (Loss of methyl). -
Note: Class A elutes significantly earlier (more polar) than Class B (more lipophilic) on a C18 column.
-
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-methylaniline and Derivatives. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]
-
Michigan State University. (2023). Mass Spectrometry: Fragmentation Mechanisms of Amines and Alcohols. Retrieved from [Link]
-
PubChem. (2025).[7] Compound Summary: 4-methoxy-N-methylaniline.[7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Aniline, N-methyl- [webbook.nist.gov]
- 7. PubChemLite - 4-methoxy-n-methylaniline (C8H11NO) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
